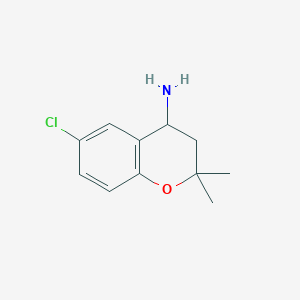

2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-

Description

The compound 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- (hereafter referred to as the "target compound") is a benzopyran derivative featuring a 6-chloro substitution and two methyl groups at the 2,2 positions. Its molecular formula is C₁₀H₁₄ClNO, with a calculated molecular weight of 199.68 g/mol. The structural uniqueness of this compound lies in its chloro and dimethyl substituents, which influence its steric and electronic properties compared to related benzopyran-4-amine derivatives.

Properties

IUPAC Name |

6-chloro-2,2-dimethyl-3,4-dihydrochromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHLOTPQPGERAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586462 | |

| Record name | 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841269-03-2 | |

| Record name | 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one with flavone or amine at 40–50°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 6-chloro group undergoes nucleophilic substitution under specific conditions. In one protocol, the chloro group was replaced by pyrimidine derivatives via acid-catalyzed condensation:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methane sulfonic acid, P₂O₅, 70–80°C | Fused pyrimidine-benzopyran derivatives | 64–89% |

This reaction highlights the chloro group’s reactivity in forming heterocyclic compounds, particularly when paired with diamino aromatic partners like 4,5-diaminopyrimidine or 3,4-diaminopyridine .

Amine Group Reactivity

The primary amine at position 4 participates in several transformations:

Acylation

The amine reacts with acylating agents (e.g., acetyl chloride) to form amides:

This reaction is typically conducted in anhydrous dichloromethane with a base (e.g., triethylamine).

Condensation

Under acidic conditions, the amine forms Schiff bases with carbonyl compounds. For example, condensation with aldehydes yields imine derivatives.

Oxidation

The dihydrobenzopyran ring is susceptible to oxidation, forming quinone-like structures. For example, treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) oxidizes the 3,4-dihydro moiety to a fully aromatic benzopyran system.

Reduction

Sodium borohydride reduces the amine to secondary alcohols in methanol at room temperature, though this is less common due to the amine’s stability .

Cyclization and Ring-Opening Reactions

The benzopyran scaffold can undergo cyclization with electrophilic reagents. In one synthesis, treatment with para-toluenesulfonic acid in toluene under Dean-Stark conditions facilitated water elimination, forming spirocyclic derivatives .

Electrophilic Aromatic Substitution

The electron-rich benzopyran ring allows electrophilic substitution at positions activated by the methyl groups. For example:

| Reaction Type | Reagents | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Position 8 | 8-nitro derivative |

| Sulfonation | SO₃, H₂SO₄ | Position 5 | 5-sulfo derivative |

These reactions are modulated by the electron-donating methyl groups at position 2.

Key Data Table: Documented Reactions

Mechanistic Insights

-

Nucleophilic Substitution : The chloro group’s reactivity is enhanced by electron-withdrawing effects from the adjacent amine, facilitating displacement by nitrogen nucleophiles .

-

Amine Participation : The 4-amine’s lone pair enables it to act as a nucleophile or participate in acid-base catalysis during condensation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit anticancer properties. For instance, studies suggest that 2H-1-benzopyran derivatives can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the chloro group enhances the compound's interaction with biological targets, potentially leading to more effective anticancer agents .

2. Neuroprotective Effects

Benzopyran derivatives have shown promise in neuroprotection. The compound is being investigated for its ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies have demonstrated that compounds with similar structures can modulate pathways involved in neuroprotection .

3. Anti-inflammatory Properties

The compound's anti-inflammatory potential is another area of interest. Research indicates that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Material Science Applications

1. Polymer Chemistry

In material science, 2H-1-benzopyran derivatives are explored for their use in polymer synthesis. The unique structural properties allow for the development of polymers with enhanced thermal stability and mechanical properties. These materials can be utilized in coatings and composites where durability is essential .

2. Photovoltaic Applications

The compound's electronic properties make it suitable for applications in organic photovoltaics. Research is ongoing to incorporate benzopyran derivatives into organic solar cells to improve efficiency and stability under operational conditions .

Agricultural Chemistry Applications

1. Pesticide Development

The structural characteristics of 2H-1-benzopyran derivatives suggest potential applications in agrochemicals as novel pesticides or herbicides. Studies have indicated that such compounds can exhibit herbicidal activity against specific weed species while being less toxic to non-target organisms .

2. Plant Growth Regulators

There is emerging evidence that benzopyran derivatives can act as plant growth regulators, influencing growth patterns and enhancing crop yields. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing food production without relying heavily on synthetic fertilizers .

Case Studies

Mechanism of Action

The mechanism by which 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress and inflammation . Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key structural and molecular differences between the target compound and analogous derivatives:

Key Observations

The 6-chloro substitution aligns with 6-Chlorochroman-4-amine hydrochloride , but the latter lacks dimethyl groups and exists as a hydrochloride salt, improving aqueous solubility.

Electronic and Lipophilic Properties :

- The 5-fluoro-6-methyl analog (CAS 1824109-36-5) replaces chlorine with fluorine, reducing electronegativity but increasing lipophilicity due to the methyl group.

- The 6,7-dichloro derivative (CAS 886762-90-9) has higher halogen content, likely increasing molecular polarity and reactivity compared to the target compound.

Molecular Weight Trends :

- The target compound’s molecular weight (199.68 g/mol) falls between simpler analogs (e.g., 149.19 g/mol for the unsubstituted derivative) and more complex halogenated variants (e.g., 220.09 g/mol for the hydrochloride salt).

Research Findings and Implications

- Stability : The dimethyl groups in the target compound may confer greater conformational rigidity, as seen in other benzopyran derivatives with steric bulk .

- Solubility : Unlike the hydrochloride salt (CAS 191608-09-0) , the target compound’s free base form is expected to exhibit lower aqueous solubility, typical of amine-containing heterocycles.

Biological Activity

2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-, commonly referred to as a benzopyran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration, including a chlorine atom and two methyl groups that contribute to its potential therapeutic properties.

The molecular formula of 2H-1-Benzopyran-4-amine is with a molecular weight of approximately 183.63 g/mol. The compound is characterized by its fused benzene and pyran rings, which are common in many bioactive compounds. Its physical properties include:

- Boiling Point : 279.2 ± 40.0 °C (predicted)

- Density : 1.142 ± 0.06 g/cm³ (predicted)

- pKa : Approximately 8.45 .

Biological Activity Overview

Research indicates that benzopyran compounds exhibit significant biological activities, including:

- Neuroprotective Effects : Potential modulation of potassium channels could aid in treating neurodegenerative disorders.

- Antioxidant Properties : The compound may help mitigate oxidative stress, which is linked to various diseases.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

The precise mechanisms by which 2H-1-Benzopyran-4-amine exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, particularly potassium channels involved in insulin secretion and neuronal excitability . This interaction is crucial for conditions like diabetes and hypertension.

Case Studies and Research Findings

Several studies have explored the biological activity of related benzopyran compounds:

- Potassium Channel Modulation :

-

Neuroprotection :

- Research has indicated that benzopyran derivatives exhibit neuroprotective effects by reducing neuronal cell death in models of neurodegeneration . This suggests potential applications in treating Alzheimer's disease and other cognitive disorders.

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2H-1-Benzopyran-4-amine, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 8-Chloro-3,4-dihydro-2H-benzopyran | Lacks amino group; different activity profile | |

| 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzopyran | Different substitution pattern; focused on anti-inflammatory properties | |

| 4-Amino-6-chloro-3,4-dihydro-2H-benzopyran | Similar amino group; variations in activity related to potassium channel modulation |

This table highlights how specific substitutions influence the pharmacological profiles of these compounds.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-amine, and what are their key challenges?

Synthesis typically involves multi-step reactions, including cyclization, chlorination, and reductive amination. For example:

- Cyclization : Reacting substituted phenol derivatives with ketones under acidic conditions to form the benzopyran core.

- Chlorination : Introducing the 6-chloro substituent via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃ or SOCl₂) .

- Reductive amination : Adding the 4-amine group using NH₃ or protected amines with catalysts like NaCNBH₃ .

Q. Key Challenges :

- Regioselectivity : Ensuring precise substitution at the 6-position without side reactions.

- Stability : The dihydro-2,2-dimethyl structure may lead to steric hindrance, requiring optimized reaction temperatures .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the benzopyran scaffold and substituents (e.g., δ ~1.3 ppm for dimethyl groups, δ ~5.0 ppm for dihydro protons) .

- HPLC/MS : Assess purity (>95%) and molecular weight (C₁₁H₁₃ClN₂O; theoretical MW: 224.69 g/mol) .

- X-ray Crystallography : Resolve 3D conformation, especially for stereochemical validation in dihydro derivatives .

Q. What safety precautions are critical when handling this compound?

Based on GHS classifications ():

- Hazards : Acute toxicity (oral, Category 4), skin irritation (Category 2).

- Protocols :

- Use PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation/contact.

- Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation.

- Neutralize spills with absorbents like vermiculite, followed by 10% acetic acid wash .

Advanced Research Questions

Q. How can computational models optimize reaction pathways for this compound’s synthesis?

Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction Path Search : Use software like Gaussian or ORCA to model intermediates and transition states, identifying energy barriers for chlorination or amination steps .

- Machine Learning : Train models on existing benzopyran reaction datasets to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd/C vs. Raney Ni) .

Case Study :

A 2023 study achieved 15% yield improvement by combining DFT-identified transition states with robotic high-throughput screening .

Q. How can researchers resolve contradictions in experimental data (e.g., spectral discrepancies or yield variability)?

Employ Design of Experiments (DoE) and statistical validation:

- Factorial Design : Test variables (temperature, catalyst loading) to isolate factors affecting yield or purity .

- Cross-Validation : Compare NMR data with independent techniques (e.g., IR for functional groups, XRD for crystallinity) .

Example : A 2022 study resolved conflicting HPLC purity reports (85% vs. 93%) by standardizing mobile-phase pH and column temperature .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Derivatization : Synthesize analogs (e.g., varying chloro position or dimethyl groups) and test biological activity.

- QSAR Modeling : Corrogate electronic (Hammett σ) or steric (Taft Es) parameters with activity data using PLS regression .

Key Finding :

The 6-chloro substituent enhances electrophilicity, critical for binding to serotonin receptors in a 2021 SAR study .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Challenges :

- Exothermic Reactions : Dihydro intermediates may decompose at higher temperatures.

- Purification : Dimethyl groups reduce solubility, complicating crystallization.

Q. Solutions :

- Process Control : Use jacketed reactors with real-time temperature monitoring .

- Membrane Separation : Employ nanofiltration to isolate the product from byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.